molecular formula C14H25BO4 B13682828 4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester

4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester

Cat. No.: B13682828
M. Wt: 268.16 g/mol
InChI Key: CYRJZJAKGYDHIQ-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester is a boronic ester compound that has gained significant attention in organic synthesis. Boronic esters are known for their versatility and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is particularly valuable due to its stability and reactivity, making it a useful building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester typically involves the reaction of a boronic acid with pinacol in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactor systems allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form boronic acids or other oxidized products.

    Reduction: Reduction reactions can convert the boronic ester to corresponding alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized organic compounds.

Scientific Research Applications

4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester exerts its effects involves the formation of boron-oxygen bonds. These bonds are crucial in various chemical transformations, including the formation of carbon-carbon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in radical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxy)-4-oxobutene-1-boronic Acid Pinacol Ester is unique due to its stability and reactivity, which make it a versatile building block in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields of research and industry set it apart from other similar compounds.

Properties

Molecular Formula

C14H25BO4

Molecular Weight

268.16 g/mol

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate

InChI

InChI=1S/C14H25BO4/c1-12(2,3)17-11(16)9-8-10-15-18-13(4,5)14(6,7)19-15/h8,10H,9H2,1-7H3

InChI Key

CYRJZJAKGYDHIQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCC(=O)OC(C)(C)C

Origin of Product

United States

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